molecular formula C22H22FN5O4 B2362332 1-{[5-(1-ethylpropyl)-1,2,4-oxadiazol-3-yl]methyl}-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1396810-81-3

1-{[5-(1-ethylpropyl)-1,2,4-oxadiazol-3-yl]methyl}-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2362332
CAS No.: 1396810-81-3
M. Wt: 439.447
InChI Key: FGZHYSBJTXISQY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including two oxadiazole rings and a pyridinone ring. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The pyridinone ring is a six-membered ring containing five carbon atoms and one nitrogen atom, with a carbonyl group attached to the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole rings and the pyridinone ring in separate steps, followed by their coupling. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its formula and the known properties of its functional groups. The oxadiazole rings and the pyridinone ring are likely to contribute to the compound’s overall polarity and may also influence its reactivity .


Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the oxadiazole rings and the pyridinone ring. These functional groups may undergo various chemical reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the oxadiazole rings and the pyridinone ring may affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Herbicidal Activity

1,2,4-Oxadiazole derivatives have been investigated for their herbicidal activities. A study by Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, demonstrating moderate to high herbicidal activity against various weeds (Tajik & Dadras, 2011).

Antimicrobial and Anticancer Agents

Compounds containing the 1,2,4-oxadiazole structure, such as the one , have been explored for their potential in antimicrobial and anticancer treatments. Ahsan and Shastri (2015) synthesized oxadiazole analogues and found certain compounds exhibiting promising anticancer and antibacterial activities (Ahsan & Shastri, 2015).

Electronic Applications

The bis(1,3,4-oxadiazole) systems, similar in structure to the compound of interest, have been used in the fabrication of efficient light-emitting diodes (LEDs). Wang et al. (2001) synthesized and studied a compound for its application in organic light-emitting diodes, showing improved efficiency (Wang et al., 2001).

Apoptosis Induction

Zhang et al. (2005) discovered a novel apoptosis inducer, a 1,2,4-oxadiazole derivative, showing significant activity against breast and colorectal cancer cell lines. This highlights the potential of such compounds in cancer treatment (Zhang et al., 2005).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been researched for their corrosion inhibition properties. Ammal et al. (2018) synthesized oxadiazole derivatives to assess their effectiveness in inhibiting corrosion of mild steel in sulphuric acid, demonstrating protective layer formation on steel surfaces (Ammal et al., 2018).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(5-pentan-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O4/c1-4-13(5-2)21-24-18(26-31-21)12-28-11-15(7-9-19(28)29)22-25-20(27-32-22)14-6-8-17(30-3)16(23)10-14/h6-11,13H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZHYSBJTXISQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC(=NO1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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